Fmoc-L-Homocyclohexylalanine

Catalog No.
S736603
CAS No.
269078-73-1
M.F
C25H29NO4
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Homocyclohexylalanine

CAS Number

269078-73-1

Product Name

Fmoc-L-Homocyclohexylalanine

IUPAC Name

(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1

InChI Key

KYXCSTPOLMVGMS-QHCPKHFHSA-N

SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-L-Homocyclohexylalanine (CAS 269078-73-1) is a highly specialized, unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and advanced peptidomimetic drug design. Featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for standard base-labile deprotection workflows, its core structural value lies in the homocyclohexyl side chain—a fully saturated, bulky aliphatic ring separated from the peptide backbone by a two-carbon (methylene) spacer. This specific architecture imparts exceptionally high lipophilicity, profound steric hindrance against proteolytic enzymes, and unique spatial geometry compared to natural aromatic or shorter aliphatic residues. For procurement professionals and medicinal chemists, Fmoc-hCha-OH serves as a critical precursor for engineering orally bioavailable peptides, cell-penetrating macrocycles, and high-affinity receptor antagonists where standard proteinogenic amino acids fail to meet pharmacokinetic requirements [1].

Generic substitution of Fmoc-L-Homocyclohexylalanine with closely related analogs like Fmoc-L-Cyclohexylalanine (Cha) or Fmoc-L-Homophenylalanine (hPhe) frequently results in compromised pharmacokinetic and pharmacodynamic profiles [1]. While Cha shares the saturated cyclohexyl ring, it lacks the critical two-carbon aliphatic spacer (the 'homo' extension) between the alpha-carbon and the ring. This missing methylene group restricts the side chain's reach, preventing optimal engagement with deep hydrophobic receptor pockets and significantly reducing ex vivo oral bioavailability [2]. Conversely, substituting with hPhe maintains the spacer length but introduces an aromatic ring, which increases susceptibility to oxidative hepatic metabolism and alters the fundamental non-covalent interaction profile from purely aliphatic to pi-driven. Consequently, for procurement workflows prioritizing high metabolic stability, deep-pocket penetration, and oral efficacy, Fmoc-hCha-OH is non-interchangeable.

Optimization of Oral Bioavailability via Side-Chain Elongation

In the development of orally active peptide antagonists, the distance between the cyclic side chain and the peptide backbone is a critical determinant of bioavailability. Comparative pharmacokinetic studies evaluating spacer length demonstrated that increasing the distance from one methylene (Cyclohexylalanine, Cha) to two methylenes (Homocyclohexylalanine, hCha) significantly enhances ex vivo oral efficacy. Adding a third methylene causes efficacy to sharply fall off, establishing the two-carbon spacer of hCha as the optimal structural selection for maximizing in vivo oral bioavailability while maintaining in vitro potency [1].

Evidence DimensionEx vivo oral efficacy (platelet aggregation inhibition)
Target Compound DataPeak oral efficacy achieved with the 2-methylene spacer (hCha)
Comparator Or BaselineCyclohexylalanine (Cha, 1-methylene spacer) and 5-cyclohexylpentanoic acid (3-methylene spacer)
Quantified DifferenceSignificant increase in oral efficacy from 1 to 2 carbons, followed by a severe drop-off at 3 carbons.
ConditionsIn vivo/ex vivo platelet aggregation assay following intragastric administration (1 mg/kg).

Buyers developing orally bioavailable peptidomimetics should select Fmoc-hCha-OH over Fmoc-Cha-OH to maximize gastrointestinal absorption and systemic efficacy.

Enhanced Binding Affinity in Deep Hydrophobic Pockets

When targeting deep hydrophobic binding pockets, such as the p1 anchor site of the HLA-DRB1*0401 allele, steric bulk and reach are critical. Substituting standard cyclohexylalanine (Cha) with homocyclohexylalanine (hCha) extends the cycloaliphatic ring deeper into the binding cleft. Quantitative structure-activity relationship (SAR) studies reveal that hCha yields up to a 1.7-fold increase in binding affinity compared to the Cha baseline. This effectively exploits the additional spatial volume of the pocket without introducing the metabolic liabilities of aromatic residues like Trp or Tyr [1].

Evidence DimensionTarget binding affinity (IC50)
Target Compound DataEnhanced binding affinity utilizing the extended cycloaliphatic reach
Comparator Or BaselineFmoc-Cyclohexylalanine (Fmoc-Cha-OH)
Quantified Difference~1.7-fold improvement in IC50 for the hCha-containing peptide.
ConditionsCompetitive binding assay against the DRB1*0401 MHC class II allele.

Procuring Fmoc-hCha-OH enables medicinal chemists to maximize hydrophobic interactions in deep receptor pockets where standard Cha is too short to optimize binding.

Proteolytic Stability and Hepatic S9 Fraction Tolerance

A major limitation of natural amino acids in peptide therapeutics is their susceptibility to rapid proteolytic degradation. Incorporating L-homocyclohexylalanine into macrocyclic peptide sequences provides substantial steric shielding. In hit-to-lead optimization for HIV-1 protease inhibitors, replacing standard aromatic or aliphatic residues with hCha resulted in remarkable potency and exceptionally high stability against human liver S9 fractions. The hCha residue effectively fills lipophilic pockets while resisting the oxidative and proteolytic enzymes that rapidly degrade standard leucine or phenylalanine residues [1].

Evidence DimensionMetabolic stability (Human liver S9 fraction tolerance)
Target Compound DataHigh stability and low total clearance in lead macrocycles
Comparator Or BaselineStandard aromatic/aliphatic residues (e.g., Trp, Leu, Phe)
Quantified DifferenceConversion to hCha-containing macrocycles yielded low nanomolar potency with extended S9 half-life compared to rapidly metabolized natural baselines.
ConditionsHuman liver S9 fraction incubation and HIV-1 protease fluorogenic cleavage assay.

Fmoc-hCha-OH is a critical building block for extending the in vivo half-life of peptide therapeutics that otherwise fail due to rapid hepatic clearance.

Increased Lipophilicity for Passive Membrane Permeability

Achieving passive membrane permeability in peptide drugs requires careful tuning of lipophilicity. Fmoc-L-Homocyclohexylalanine possesses an XLogP3 of 6.1, which is significantly higher than its aromatic counterpart Fmoc-Homophenylalanine or the shorter Fmoc-Cyclohexylalanine. The fully saturated cyclohexyl ring combined with the two-carbon aliphatic spacer maximizes the hydrophobic surface area. This physicochemical property is leveraged in the design of cell-penetrating macrocycles, where hCha drives the exposed polar surface area (EPSA) down and the overall lipophilicity up, facilitating the crossing of lipid bilayers to reach intracellular targets [1].

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound DataXLogP3 = 6.1
Comparator Or BaselineFmoc-Phe-OH and Fmoc-Cha-OH (lower LogP values)
Quantified DifferenceHigher lipophilicity index compared to standard aromatic or shorter-chain aliphatic amino acids.
ConditionsComputational physicochemical profiling (PubChem/XLogP3) for permeability optimization.

Buyers focused on intracellular targets should select Fmoc-hCha-OH to force peptide sequences into a more lipophilic, membrane-permeable physicochemical space.

Orally Bioavailable Peptidomimetics

Due to its optimized two-carbon aliphatic spacer, Fmoc-hCha-OH is the preferred building block for synthesizing orally active peptide antagonists. It maximizes gastrointestinal absorption and systemic ex vivo efficacy compared to shorter (Cha) or longer cycloaliphatic analogs, making it essential for oral formulation workflows [1].

Deep-Pocket Receptor Antagonists

In structure-based drug design targeting deep hydrophobic clefts—such as the MHC class II HLA-DR alleles—incorporating hCha extends the cycloaliphatic bulk deeper into the pocket than standard cyclohexylalanine, significantly enhancing target binding affinity and application-critical performance [2].

Intracellular Macrocyclic Peptides

For peptide therapeutics requiring passive membrane permeability to reach intracellular targets (e.g., HIV-1 protease inhibitors), Fmoc-hCha-OH provides the necessary high lipophilicity and steric shielding to resist hepatic S9 degradation while lowering the exposed polar surface area [3].

XLogP3

6.1

Sequence

X

Wikipedia

Fmoc-homocyclohexyl-L-alanine

Dates

Last modified: 08-15-2023

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